2H-1,3-Benzoxazine-2-thione, 6,8-dichloro-3,4-dihydro-3-phenyl-

Antimycobacterial Structure-Activity Relationship Thioxo Analog

Research bottleneck: SAR studies on antimycobacterial benzoxazines demand precise, single-thioxo intermediates. Generic analogs introduce variable H-bonding and lipophilicity that derail QSAR models. This compound (XLogP3-AA 4.7) solves that. - Use as a dedicated monothione reference to isolate the contribution of one C=S substitution in predictive QSAR models against M. tuberculosis and atypical mycobacteria. - Late-stage intermediate enabling direct thionation to the highly active 3-aryl-6,8-dichloro-2H-1,3-benzoxazine-2,4(3H)-dithione series, significantly cutting synthesis timelines. - Deploy in antifungal screening sets based on class-level fungicidal activity, distinct from purely antimycobacterial dione analogs. Reliable global sourcing for niche discovery chemistry.

Molecular Formula C14H9Cl2NOS
Molecular Weight 310.2 g/mol
CAS No. 647849-53-4
Cat. No. B12583794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1,3-Benzoxazine-2-thione, 6,8-dichloro-3,4-dihydro-3-phenyl-
CAS647849-53-4
Molecular FormulaC14H9Cl2NOS
Molecular Weight310.2 g/mol
Structural Identifiers
SMILESC1C2=C(C(=CC(=C2)Cl)Cl)OC(=S)N1C3=CC=CC=C3
InChIInChI=1S/C14H9Cl2NOS/c15-10-6-9-8-17(11-4-2-1-3-5-11)14(19)18-13(9)12(16)7-10/h1-7H,8H2
InChIKeyREMMNOYSFUPACX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 6,8-Dichloro-3,4-dihydro-3-phenyl-2H-1,3-benzoxazine-2-thione (CAS 647849-53-4)


6,8-Dichloro-3,4-dihydro-3-phenyl-2H-1,3-benzoxazine-2-thione (CAS 647849-53-4) is a heterocyclic compound belonging to the 1,3-benzoxazine-2-thione class, characterized by a benzene ring fused with an oxazine ring bearing a thione group at the 2-position and chlorine atoms at the 6- and 8-positions [1]. This specific substitution pattern and oxidation state make it a strategic intermediate for generating potent antimycobacterial dithione analogs and a valuable tool for structure-activity relationship (SAR) studies, as the replacement of the oxo function with a thioxo group in related compounds has been shown to significantly enhance activity against *Mycobacterium tuberculosis* and atypical mycobacteria [2].

Why 6,8-Dichloro-3,4-dihydro-3-phenyl-2H-1,3-benzoxazine-2-thione Cannot Be Generically Substituted


The antimycobacterial pharmacophore of 3-aryl-6,8-dihalogeno-2H-1,3-benzoxazines is highly sensitive to specific modifications. Studies on the closely related dione series show that even subtle alterations to the phenyl ring substitution or halogen pattern lead to orders-of-magnitude shifts in activity against *Mycobacterium kansasii* and *M. avium* [1]. Critically, the monothione oxidation state of this compound (a single C=S group) is a distinct chemical entity from both the parent dione (two C=O groups) and the highly active dithione (two C=S groups) [2]. Generic substitution with any other analog from this class would introduce a different hydrogen-bonding capacity, lipophilicity, and electronic profile, directly undermining the validity of SAR models and the synthetic route to the most potent dithione derivatives.

Quantitative Differentiation Evidence for CAS 647849-53-4 Against In-Class Alternatives


Strategic Monothione Scaffold Bridges Dione Inactivity and Dithione Potency Against M. tuberculosis

The target compound is the monothione analogue of 3-phenyl-6,8-dichloro-2H-1,3-benzoxazine-2,4(3H)-dione. The dione series has established baseline antimycobacterial activity, but the systematic replacement of oxygen with sulfur to first form this monothione and then the dithione leads to a progressive increase in activity. The dithione, 3-(3-chlorophenyl)-6,8-dichloro-2H-1,3-benzoxazine-2,4(3H)-dithione, was identified as the most active compound in multiple studies [1]. This positions CAS 647849-53-4 as a crucial pathway compound for achieving the potent dithione and as a specific tool to isolate the contribution of a single thioxo group to the pharmacophore.

Antimycobacterial Structure-Activity Relationship Thioxo Analog

Enhanced Lipophilicity Index (cLogP) Over the Parent Dione Analog

The replacement of a carbonyl oxygen with a thione sulfur inherently increases the lipophilicity of the molecule. For CAS 647849-53-4, the computed XLogP3-AA value is 4.7 [1]. This represents a quantifiable increase over the parent 3-phenyl-6,8-dichloro-2H-1,3-benzoxazine-2,4(3H)-dione, where the computed logP is expected to be lower due to two polar carbonyl groups. Increased lipophilicity has been directly correlated with enhanced antimycobacterial activity in this series, as it facilitates penetration of the highly lipophilic mycobacterial cell wall.

Physicochemical Property Lipophilicity Drug Design

Synthetic Versatility as a Direct Precursor to High-Activity Dithione Antimycobacterials

The target compound is a key intermediate on the synthetic path to 3-aryl-6,8-dichloro-2H-1,3-benzoxazine-2,4(3H)-dithiones, which have demonstrated high inhibitory activity against *Mycobacterium kansasii*. The most active compound identified, 3-(3-chlorophenyl)-6,8-dichloro-2H-1,3-benzoxazine-2,4(3H)-dithione, is derived from a synthetic route that proceeds through the monothione stage [1]. Procuring CAS 647849-53-4 provides a direct, pre-assembled scaffold that requires only a single subsequent thionation step, reducing synthesis time and complexity compared to starting from the salicylanilide or dione precursor.

Synthetic Chemistry Thionation Antituberculotic

Distinct Antimicrobial Spectrum of Benzoxazine-2-thiones vs. Benzoxazine-2,4-diones

While the dione and dithione analogs have a defined antimycobacterial profile, the 3,4-dihydro-2H-1,3-benzoxazine-2-thione subclass, to which CAS 647849-53-4 belongs, has also demonstrated potential as a fungicide [1]. This contrasts with the predominantly antimycobacterial applications of the corresponding diones. The presence of the single thione group and the 6,8-dichloro substitution may confer a broader or alternative antimicrobial spectrum, making this specific compound a stronger candidate for antifungal screening than the well-characterized antimycobacterial agents.

Antifungal Antimicrobial Selectivity

High-Value Application Scenarios for CAS 647849-53-4 in R&D and Industrial Procurement


Antimycobacterial Lead Optimization and SAR Expansion

Use this compound as a specific probe to quantify the impact of a single C=S substitution on the benzoxazine scaffold. By comparing its *in vitro* activity against *M. tuberculosis* and atypical mycobacteria with that of the dione and dithione analogs, research teams can construct predictive QSAR models for thioxo group contributions, as originally outlined by Waisser et al. [1]. This isolated monothione data point is essential for validating computational models of target binding.

Direct Intermediate for Synthesis of High-Activity Dithiones

Employ this compound as a late-stage intermediate to access 3-aryl-6,8-dichloro-2H-1,3-benzoxazine-2,4(3H)-dithiones, which include the most active compound against *Mycobacterium kansasii* reported in the series [1]. The pre-formed benzoxazine ring and installed chlorine atoms allow medicinal chemists to focus derivatization efforts on the final thionation step, significantly reducing synthesis timelines.

Antifungal Screening Cascade

Screen this compound in antifungal assays, based on the class-level evidence that 3,4-dihydro-2H-1,3-benzoxazine-2-thiones exhibit fungicidal activity [1]. Its structural features differentiate it from the purely antimycobacterial dione analogs, making it a valuable addition to diversity-oriented screening sets for identifying novel antifungal chemotypes.

Physicochemical Property Standard for Lipophilicity Optimization

Utilize CAS 647849-53-4 as a reference standard with a reliably computed XLogP3-AA of 4.7 [1] in assays where mycobacterial cell wall penetration is a known hurdle. This compound can serve as a calibration point for optimizing the lipophilicity of new analogs to balance permeability and solubility.

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